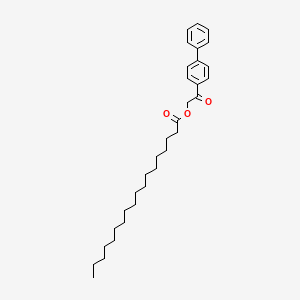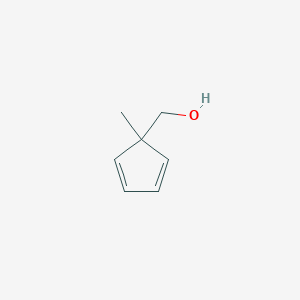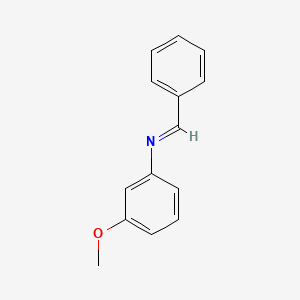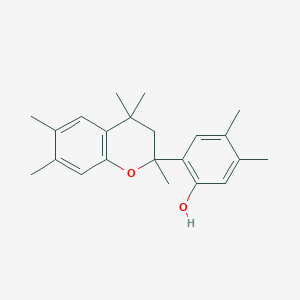
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with octadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate typically involves the esterification of 2-(Biphenyl-4-yl)-2-oxoethanol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, followed by downstream processing to isolate and purify the product.
Types of Reactions:
Oxidation: The biphenyl group in this compound can undergo oxidation reactions to form biphenyl ketones or carboxylic acids.
Reduction: The oxoethyl group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl octadecanoate.
Substitution: 4-nitrobiphenyl, 4-bromobiphenyl.
Wissenschaftliche Forschungsanwendungen
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
Wirkmechanismus
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is largely dependent on its interaction with biological membranes and enzymes. The biphenyl group can intercalate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol, which can then exert its effects on specific molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4-carboxylic acid: Shares the biphenyl core but differs in functional groups.
2-(Biphenyl-4-yl)ethanol: Similar structure but lacks the ester and oxo groups.
Octadecyl biphenyl-4-carboxylate: Similar ester linkage but with a different alkyl chain.
Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is unique due to its combination of a biphenyl group with an oxoethyl esterified with a long-chain fatty acid. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
4376-40-3 |
|---|---|
Molekularformel |
C32H46O3 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] octadecanoate |
InChI |
InChI=1S/C32H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(34)35-27-31(33)30-25-23-29(24-26-30)28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3 |
InChI-Schlüssel |
AGXGBNCGGADFTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)

![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)




![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)



![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)

